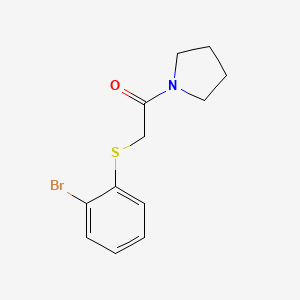

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine-substituted ethanone core with a 2-bromophenylthio substituent. This structure combines a sulfur-containing aromatic group (thioether linkage) and a tertiary amine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H14BrNOS |

|---|---|

Molecular Weight |

300.22 g/mol |

IUPAC Name |

2-(2-bromophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C12H14BrNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |

InChI Key |

KGYSNWLVQLZZLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-bromothiophenol with 1-(pyrrolidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioether and pyrrolidinyl ethanone moieties can interact with other functional groups in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (): Differs in the position of bromine (3-bromo vs. 2-bromo) and the absence of a thioether group.

- 1-(2-Amino-6-nitrophenyl)ethanone (): Shares an ethanone core but replaces the pyrrolidine and bromophenylthio groups with nitro and amino substituents.

Table 1: Key Structural and Property Comparisons

Reactivity and Stability

- Thioether vs. Phenyl Groups : The thioether in the target compound may enhance nucleophilic substitution reactivity compared to the purely aromatic 3-bromo analog . This could make it more reactive in cross-coupling reactions.

- Bromine Position : The 2-bromo substituent may induce steric hindrance, altering binding affinity in biological systems compared to the 3-bromo isomer.

Commercial Availability and Handling

- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is commercially available (e.g., Santa Cruz Biotechnology) at $160/g and requires storage at 2–8°C .

- The target compound’s commercial status is unclear, suggesting it may require custom synthesis.

Bioactivity and Research Relevance

- The pyrrolidine-ethanone scaffold is associated with kinase inhibition and CNS activity in drug discovery. The thioether group in the target compound could improve membrane permeability compared to its 3-bromo counterpart .

- 1-(2-Amino-6-nitrophenyl)ethanone lacks biological data but is flagged for unverified toxicity, highlighting the need for caution when handling nitroaromatics .

Biological Activity

The compound 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14BrNOS

- Molecular Weight : 336.25 g/mol

- IUPAC Name : 2-((2-bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone

- Canonical SMILES : C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br

The biological activity of this compound can be attributed to its structural components, particularly the pyrrolidine and thioether moieties. Pyrrolidine derivatives are known to interact with various biological targets, including receptors and enzymes, facilitating a range of pharmacological effects.

Target Interactions

- Receptor Binding : Pyrrolidine derivatives often exhibit high affinity for neurotransmitter receptors, which may contribute to their effects in neuropharmacology.

- Enzyme Inhibition : The thioether group can enhance the compound's ability to inhibit enzymes involved in metabolic pathways, such as cholinesterases.

Biological Activities

Research indicates that compounds similar to 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Potential to inhibit viral replication mechanisms. |

| Anticancer | Induces apoptosis in cancer cell lines; effective against multiple types. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Anticancer Activity

A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that those with bromophenyl substitutions exhibited significant activity against human cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Antimicrobial Effects

In vitro tests revealed that 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone displayed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–100 µg/mL, indicating its effectiveness as an antimicrobial agent.

Neuropharmacological Studies

Research has shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine. This compound's ability to inhibit butyrylcholinesterase (BChE) may enhance cholinergic signaling, potentially benefiting cognitive function in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.